2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
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Overview
Description
2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide typically involves multiple steps, starting with the formation of the pyrimidopyrimidinone core. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong bases or acids to facilitate the formation of the pyrimidopyrimidinone ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Advanced purification techniques, such as chromatography, may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form thioacetamide derivatives with different functional groups.
Substitution: : The pyrimidopyrimidinone core can undergo nucleophilic substitution reactions, where different substituents can replace the existing groups on the ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of thioacetamide derivatives.
Substitution: : Generation of various substituted pyrimidopyrimidinones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, 2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents targeting various diseases.
Industry
In industry, this compound could be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The exact mechanism of action of 2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events that result in its biological effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: : Compounds containing thiophene rings are structurally similar and may exhibit comparable biological activities.
Pyrimidopyrimidinones: : Other pyrimidopyrimidinone derivatives with different substituents can be compared to highlight the uniqueness of this compound.
Uniqueness
2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure may offer advantages in terms of stability, reactivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S2/c1-18-11-9(13(21)19(2)14(18)22)12(24-6-8(15)20)17-10(16-11)7-4-3-5-23-7/h3-5H,6H2,1-2H3,(H2,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSUMYHEMSMOTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)N)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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